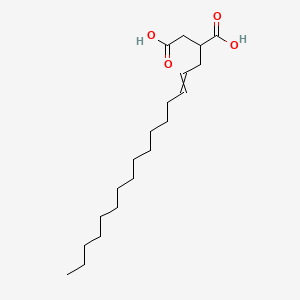
Hexadec-2-enylsuccinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadec-2-enylsuccinic acid: is an organic compound with the molecular formula C20H36O4 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a hexadec-2-enyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadec-2-enylsuccinic acid can be synthesized through the reaction of hexadec-2-ene with maleic anhydride. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as toluene . The product is then hydrolyzed to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadec-2-enylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where the hexadec-2-enyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Hexadec-2-enylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of hexadec-2-enylsuccinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- Hexadec-2-enylsuccinic anhydride
- Hexadec-2-enylsuccinic acid derivatives
Comparison: this compound is unique due to its specific hexadec-2-enyl group, which imparts distinct chemical properties compared to other succinic acid derivatives. This uniqueness makes it valuable in applications where specific reactivity and properties are required .
Propriétés
Numéro CAS |
61412-52-0 |
|---|---|
Formule moléculaire |
C20H36O4 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2-[(E)-hexadec-2-enyl]butanedioic acid |
InChI |
InChI=1S/C20H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22/h14-15,18H,2-13,16-17H2,1H3,(H,21,22)(H,23,24)/b15-14+ |
Clé InChI |
OEFYCSSKUNVOSE-CCEZHUSRSA-N |
SMILES |
CCCCCCCCCCCCCC=CCC(CC(=O)O)C(=O)O |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/CC(CC(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC=CCC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3,5-Dichlorophenyl)propan-2-yl]-4,5,6,7-tetrahydroisoindole-1,3-dione](/img/structure/B1658474.png)
![Benzene, 1,1'-[2-(phenylthio)-1-propene-1,3-diyl]bis-](/img/structure/B1658476.png)
![6-[2-[1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-hydroxy-5-(trifluoromethyl)pyrazolidin-3-ylidene]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1658479.png)
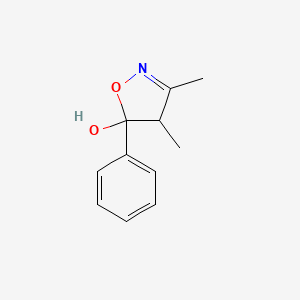
![N-[3,5-bis(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B1658482.png)
![(5E)-5-[(3-bromophenyl)methylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658484.png)
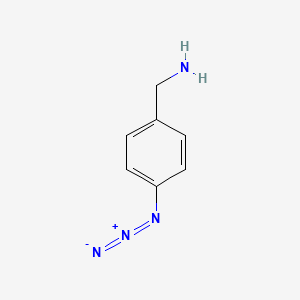

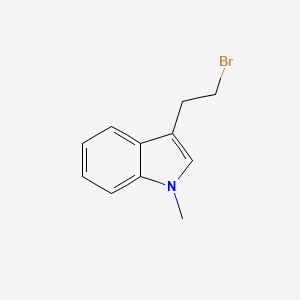
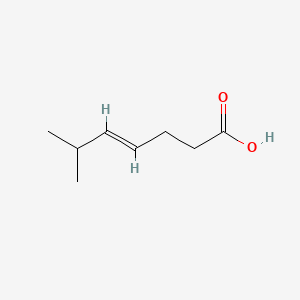
![2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B1658493.png)
![Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-](/img/structure/B1658494.png)
![Thieno[2,3-b]thiophene-2-carboxylic acid, 5-phenyl-](/img/structure/B1658496.png)
